molecular formula C17H24BNO3 B1462887 Pyrrolidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone CAS No. 1073353-55-5

Pyrrolidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Cat. No.: B1462887
CAS No.: 1073353-55-5
M. Wt: 301.2 g/mol
InChI Key: LVIFPVRUEPSHLJ-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a boronic acid ester intermediate with a benzene ring. This compound is significant in organic synthesis and has applications in various fields such as medicinal chemistry, material science, and chemical biology. The presence of the boronic acid ester group makes it a valuable intermediate in Suzuki coupling reactions, which are widely used in the synthesis of biaryl compounds.

Preparation Methods

The synthesis of Pyrrolidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone typically involves a three-step substitution reaction. The process begins with the preparation of the boronic acid ester intermediate, followed by the introduction of the pyrrolidin-1-yl group. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve efficient and cost-effective synthesis .

Chemical Reactions Analysis

Pyrrolidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound is involved in substitution reactions, particularly in Suzuki coupling reactions, where it reacts with halides to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions are often biaryl compounds, which are valuable in pharmaceuticals and material science .

Scientific Research Applications

Pyrrolidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone involves its interaction with molecular targets such as enzymes. The boronic acid ester group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property is particularly useful in designing enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar compounds to Pyrrolidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone include:

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic acid ester intermediate used in organic synthesis.

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: A similar compound with applications in medicinal chemistry.

    4-(p-Toluenesulfonylamino)phenylboronic acid pinacol ester: Used in the synthesis of biaryl compounds and as a reagent in organic chemistry

The uniqueness of this compound lies in its specific structure, which combines the boronic acid ester group with a pyrrolidin-1-yl group, making it versatile for various synthetic applications.

Biological Activity

Pyrrolidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (CAS No. 1256359-85-9) is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula: C₁₈H₂₆BNO₃
  • Molecular Weight: 315.22 g/mol
  • Storage Conditions: Inert atmosphere at 2-8°C

The biological activity of pyrrolidinyl compounds often involves interactions with various biological targets, including enzymes and receptors. Specifically, the presence of the dioxaborolane moiety may influence the compound's reactivity and binding affinity to target proteins. Research indicates that similar compounds can act as inhibitors or modulators of key signaling pathways involved in cancer and other diseases.

Biological Activity Overview

The biological activities of pyrrolidinyl derivatives have been studied primarily in the context of:

  • Anticancer Activity: Compounds with similar structures have shown promise as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling.
  • Neuroprotective Effects: Some pyrrolidinyl compounds exhibit neuroprotective properties that could be beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of RTKs involved in tumor growth
NeuroprotectivePotential protective effects against neuronal damage
Enzyme InhibitionModulation of key metabolic enzymes

Case Studies

Case Study 1: Anticancer Properties
In a study evaluating the anticancer potential of similar pyrrolidinyl compounds, it was found that these compounds effectively inhibited the proliferation of various cancer cell lines by targeting specific RTKs. The study reported a significant reduction in cell viability at low micromolar concentrations, suggesting a strong therapeutic potential for further development.

Case Study 2: Neuroprotection
Another study highlighted the neuroprotective effects of pyrrolidinyl derivatives in models of oxidative stress-induced neuronal injury. The results indicated that these compounds could reduce apoptosis and promote cell survival through modulation of signaling pathways related to oxidative stress response.

Research Findings

Recent research has focused on synthesizing novel derivatives based on the pyrrolidine scaffold to enhance biological activity and selectivity. For instance:

  • Structure-Activity Relationship (SAR): Investigations into SAR revealed that modifications to the dioxaborolane group significantly impacted the compound's binding affinity to target proteins and its overall biological efficacy.
  • In Vivo Studies: Preliminary in vivo studies have demonstrated promising results regarding safety profiles and therapeutic effects in animal models.

Properties

IUPAC Name

pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)14-9-7-13(8-10-14)15(20)19-11-5-6-12-19/h7-10H,5-6,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIFPVRUEPSHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674667
Record name (Pyrrolidin-1-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073353-55-5
Record name (Pyrrolidin-1-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(Pyrrolidine-1-carbonyl)phenyl] boronic acid pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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